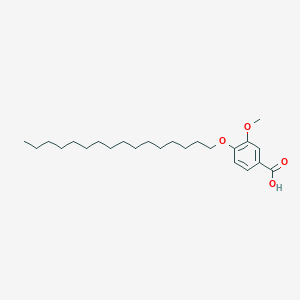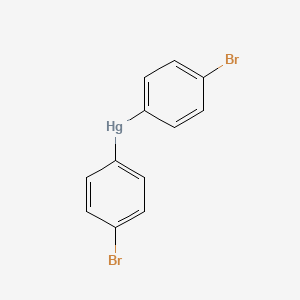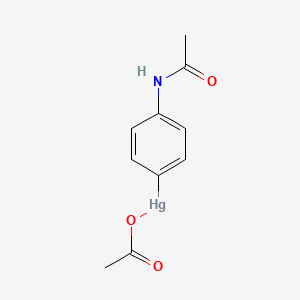
4-Acetamidophenylmercuric acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenylmercuric acetate is an organomercurial compound with the chemical formula C10H11HgNO3. It is known for its applications in experimental biology and chemistry, particularly as a thiol-blocking reagent and an activator of matrix metalloproteinases and collagenase proteolytic enzymes .
Métodos De Preparación
The synthesis of 4-Acetamidophenylmercuric acetate typically involves the reaction of 4-acetamidophenol with mercuric acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization .
Análisis De Reacciones Químicas
4-Acetamidophenylmercuric acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol and other mercury species.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Acetamidophenylmercuric acetate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a thiol-blocking reagent, which is crucial in studying protein functions and enzyme activities.
Medicine: It is used in the activation of matrix metalloproteinases and collagenase, which are important in tissue remodeling and wound healing.
Industry: It finds applications in the production of various chemical intermediates and as a preservative in some formulations
Mecanismo De Acción
The mechanism of action of 4-Acetamidophenylmercuric acetate involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, it can inhibit or activate specific enzymatic activities. For example, it activates matrix metalloproteinases by reacting with cysteines at the amino terminal domains that bind zinc, near the enzyme’s active site .
Comparación Con Compuestos Similares
4-Acetamidophenylmercuric acetate can be compared with other organomercurial compounds such as:
4-Aminophenylmercuric acetate: Similar in structure but with an amino group instead of an acetamido group.
Phenylmercury acetate: Lacks the acetamido group and has different reactivity and applications.
4-Chloromercuribenzoic acid: Another organomercurial compound used as a protease inhibitor.
The uniqueness of this compound lies in its specific functional groups that confer distinct reactivity and applications, particularly in biological systems .
Propiedades
Número CAS |
7299-21-0 |
|---|---|
Fórmula molecular |
C10H11HgNO3 |
Peso molecular |
393.79 g/mol |
Nombre IUPAC |
(4-acetamidophenyl)-acetyloxymercury |
InChI |
InChI=1S/C8H8NO.C2H4O2.Hg/c1-7(10)9-8-5-3-2-4-6-8;1-2(3)4;/h3-6H,1H3,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
UDYKDYMZMJBIQA-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



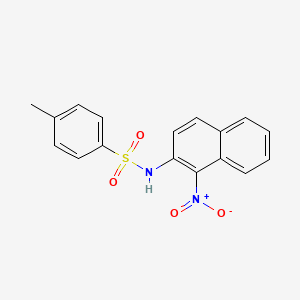
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)


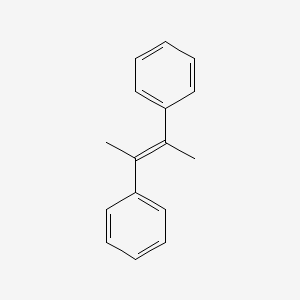
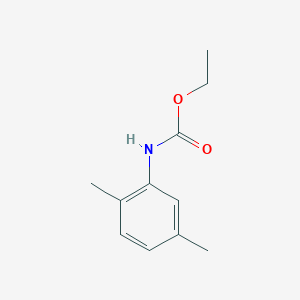
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

